molecular formula C8H6BrF4N B13422211 3-Bromo-6-fluoro-2-(trifluoromethyl)benzylamine

3-Bromo-6-fluoro-2-(trifluoromethyl)benzylamine

Cat. No.: B13422211
M. Wt: 272.04 g/mol
InChI Key: MZFMQPPKRSWGFL-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C8H5BrF4N It is a benzylamine derivative, characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-fluoro-2-(trifluoromethyl)benzylamine typically involves multi-step organic reactions. One common method includes the bromination of 6-fluoro-2-(trifluoromethyl)benzylamine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-fluoro-2-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-6-fluoro-2-(trifluoromethyl)benzylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as bromine, fluorine, and trifluoromethyl enhances its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-fluoro-2-(trifluoromethyl)benzylamine is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

Molecular Formula

C8H6BrF4N

Molecular Weight

272.04 g/mol

IUPAC Name

[3-bromo-6-fluoro-2-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C8H6BrF4N/c9-5-1-2-6(10)4(3-14)7(5)8(11,12)13/h1-2H,3,14H2

InChI Key

MZFMQPPKRSWGFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CN)C(F)(F)F)Br

Origin of Product

United States

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